molecular formula C15H20FN3O2 B2425610 N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide CAS No. 952974-53-7

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2425610
CAS No.: 952974-53-7
M. Wt: 293.342
InChI Key: LKOJRCJTSAJNED-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a piperidinylmethyl group attached to an oxalamide backbone

Scientific Research Applications

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with N-(1-methylpiperidin-4-yl)methylamine. The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane. The reaction mixture is often cooled to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylmethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-N-methylpiperidin-4-ylacetamide
  • N-(3-fluorophenyl)-N-(1-methylpiperidin-4-yl)propanamide

Uniqueness

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide is unique due to its oxalamide backbone, which imparts distinct chemical properties compared to similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-19-7-5-11(6-8-19)10-17-14(20)15(21)18-13-4-2-3-12(16)9-13/h2-4,9,11H,5-8,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOJRCJTSAJNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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